Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-
Description
Structural Significance of 1,2,5-Oxadiazol-3-yl Motifs in Bioactive Compounds
The 1,2,5-oxadiazole ring, characterized by alternating oxygen and nitrogen atoms at positions 1, 2, and 5, exhibits distinct electronic properties that enhance its suitability for drug design. Its planar structure and capacity for hydrogen bonding enable interactions with enzymatic active sites, making it a privileged scaffold in anticancer and antimicrobial agents. For instance, derivatives bearing this motif have demonstrated antiproliferative activity against HCT-116 colorectal carcinoma and HeLa cervical adenocarcinoma cells, with IC~50~ values comparable to established chemotherapeutics.
A critical advantage of the 1,2,5-oxadiazol-3-yl group lies in its bioisosteric equivalence to ester and amide functionalities. This property mitigates metabolic instability while preserving target affinity, as evidenced by its incorporation into inhibitors of topoisomerase I and histone deacetylases. Molecular docking studies reveal that substituents at the 3-position of the oxadiazole ring, such as aryl or sulfonyl groups, optimize binding to hydrophobic pockets in these enzymes.
Table 1: Comparative Bioactivities of 1,2,5-Oxadiazole Derivatives
The 5-oxido modification, as seen in butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-, introduces a polarized N-O bond that augments water solubility without compromising membrane permeability. This structural feature is critical for improving pharmacokinetic profiles in vivo.
Position of Butanoic Acid, 4-[[5-Oxido-4-(Phenylsulfonyl)-1,2,5-Oxadiazol-3-yl]Oxy]- Within Sulfonyl-Oxadiazole Chemotypes
The fusion of sulfonyl and oxadiazole functionalities creates a synergistic chemotype with enhanced target selectivity. The phenylsulfonyl group at position 4 of the oxadiazole ring confers electron-withdrawing effects, stabilizing the heterocycle and facilitating π-π stacking interactions with aromatic residues in protein binding sites. Concurrently, the butanoic acid moiety at position 3 introduces a flexible alkyl chain terminated by a carboxylic acid, enabling ionic interactions with basic amino acids such as lysine or arginine.
Synthetic Pathways and Structural Optimization
Recent advances in one-pot syntheses of disubstituted oxadiazoles have enabled efficient access to derivatives like butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-. A representative protocol involves:
- Cyclocondensation : Reaction of hydroxylamine with a nitrile precursor to form the oxadiazole core.
- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic aromatic substitution.
- Ester Hydrolysis : Conversion of the terminal ester to a carboxylic acid using aqueous base.
This modular approach allows for rapid diversification, as demonstrated by the synthesis of analogs with varying sulfonyl substituents and chain lengths.
Comparative Analysis of Sulfonyl-Oxadiazole Derivatives
The butanoic acid side chain in the target compound distinguishes it from simpler sulfonyl-oxadiazoles, potentially enabling dual functionality as a protease inhibitor (via sulfonyl coordination) and a substrate for carboxylate transporters. Computational models suggest that the extended alkyl chain may occupy allosteric pockets inaccessible to bulkier analogs, a hypothesis awaiting experimental validation.
Properties
Molecular Formula |
C12H12N2O7S |
|---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butanoic acid |
InChI |
InChI=1S/C12H12N2O7S/c15-10(16)7-4-8-20-11-12(14(17)21-13-11)22(18,19)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |
InChI Key |
WIRJJTHQGBUSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCC(=O)O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- typically involves multiple steps. One common method includes the reaction of 4-(phenylsulfonyl)butanoic acid with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenylsulfonyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound .
Scientific Research Applications
Research indicates that butanoic acid derivatives exhibit a range of biological activities:
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of butanoic acid derivatives against various bacterial strains. The presence of the oxadiazole ring enhances the compound's ability to penetrate bacterial membranes, leading to increased antibacterial activity.
Anticancer Activity
Butanoic acid derivatives have shown promise in cancer therapy. The compound's mechanism involves:
- Induction of Apoptosis : Compounds similar to butanoic acid can trigger programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membranes.
- Inhibition of Tumor Cell Invasion : Research suggests that these compounds can inhibit pathways involved in cell migration and invasion, particularly by targeting focal adhesion kinase (FAK) signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules explored the synthesis of new butanoic acid derivatives and their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that butanoic acid derivatives could significantly reduce cell viability in breast and lung cancer models. The compounds induced apoptosis through mitochondrial pathways and showed reduced invasion capabilities in metastatic models .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- involves its interaction with specific molecular targets. The oxadiazole ring and phenylsulfonyl group play crucial roles in its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- with structurally or functionally related compounds, highlighting key differences in structure, synthesis, and applications:
*Estimated formula based on structural analysis.
Structural and Functional Analysis:
Core Functional Groups: The target compound features a 1,2,5-oxadiazole-5-oxide (furoxan) ring, which is absent in Elsibucol. Elsibucol replaces the oxadiazole with thioether linkages and bulky tert-butylphenol groups, favoring antioxidant and anti-inflammatory effects .
Synthetic Complexity: The target compound’s synthesis involves coupling alkynyl intermediates (e.g., but-2-yn-1-yl derivatives) with bioactive acids, achieving moderate yields (39%) .
Pharmacological Applications: The target compound and its hybrid derivatives (e.g., 8a) are designed for anticancer activity, targeting transcription factors like STAT3. This contrasts with Elsibucol’s immunosuppressive role .
Bioavailability and Reactivity: The oxadiazole-sulfonyl group in the target compound may enhance membrane permeability due to its polar yet lipophilic nature. Elsibucol’s tert-butylphenol groups improve radical-scavenging capacity but reduce solubility .
Biological Activity
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- (often referred to as 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies illustrating its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₂N₂O₃. Its structure features a butanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a phenylsulfonyl group. The structural characteristics contribute to its biological activity by providing metabolic stability and facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O |
| InChI | InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |
Synthesis of the Compound
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with oxadiazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, one study highlighted the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid demonstrate activity against various bacterial strains. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 0.25 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In studies involving human cancer cell lines (e.g., HepG2 liver cancer cells), it exhibited cytotoxic effects with an IC50 value of approximately 10 µM . The mechanism of action is believed to involve apoptosis induction through the modulation of key signaling pathways.
Anti-inflammatory Effects
Inflammation-related conditions have been targeted in several studies using oxadiazole derivatives. The anti-inflammatory activity was assessed through various assays measuring cytokine levels and inflammatory markers in animal models. One study reported a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels following administration of the compound .
Case Study 1: Efficacy in Autoimmune Diseases
A recent study evaluated the efficacy of related compounds in treating autoimmune diseases such as rheumatoid arthritis. The results indicated that derivatives with oxadiazole rings could effectively modulate immune responses and reduce disease symptoms in murine models .
Case Study 2: Antitubercular Activity
Another significant study focused on the antitubercular activity of oxadiazole derivatives. Compounds were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL for certain derivatives . This highlights the potential for developing new treatments for tuberculosis based on this scaffold.
Q & A
Q. Basic Research Focus
- Hazard Mitigation : The compound may exhibit acute toxicity (oral, H302), skin irritation (H315), and respiratory irritation (H335). Use PPE (gloves, goggles) and work under fume hoods .
- Emergency Procedures : For spills, avoid dust generation; use neutral absorbents and dispose as hazardous waste .
Advanced Insight : Pre-screen stability under varying conditions (e.g., humidity, light) using accelerated stability studies to prevent decomposition during long-term storage .
How can researchers resolve contradictions in spectroscopic data during structural validation?
Advanced Research Focus
Discrepancies in NMR or mass spectra may arise from tautomerism in the oxadiazole ring or residual solvents. Strategies include:
- Multi-Technique Cross-Validation : Combine , IR (for carbonyl stretches), and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, resolving ambiguities in planar regions of the molecule .
What methodologies are recommended for studying the compound’s potential as a bioisostere in drug design?
Q. Advanced Research Focus
- Pharmacophore Mapping : Compare the oxadiazole-sulfonyl moiety with carboxylate or tetrazole groups in known drugs (e.g., sulfonamide antibiotics) using molecular docking.
- In Vitro Assays : Test bioavailability via parallel artificial membrane permeability assays (PAMPA) and metabolic stability in liver microsomes .
Data Integration : Use quantitative structure-activity relationship (QSAR) models to predict absorption/distribution properties .
How can researchers optimize solubility for biological testing?
Q. Basic Research Focus
- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays.
- Salt Formation : Explore sodium or potassium salts of the carboxylic acid group to enhance aqueous solubility .
Advanced Insight : Employ Hansen solubility parameters (HSPs) to identify optimal solvents based on polarity and hydrogen-bonding capacity .
What analytical techniques are critical for monitoring degradation products?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
